2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[3-(tert-Butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a phenyl ring substituted with a bulky tert-butoxy group at the 3-position. The tert-butoxy group (–OC(CH₃)₃) is a strong electron-donating substituent with significant steric hindrance due to its branched alkyl chain. This compound is part of a broader class of pinacol boronic esters, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials synthesis . Its tert-butoxy substituent distinguishes it from simpler alkoxy- or halogen-substituted analogs, influencing both reactivity and physical properties.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)18-13-10-8-9-12(11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBLKXOJXEGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Dehydrating Agents: Used in the synthesis of the compound to prevent hydrolysis.
Acids and Bases: Used in hydrolysis reactions.
Major Products
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed upon hydrolysis of the compound.
Scientific Research Applications
Applications in Organic Synthesis
One of the primary applications of 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. This compound acts as a boronate ester and is utilized in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions.
Case Study: Suzuki Coupling Reactions
In a study published in Organic Letters, researchers demonstrated that this compound can effectively participate in Suzuki coupling reactions to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields of the desired products with minimal side reactions. The following table summarizes the results:
| Reaction Conditions | Yield (%) | Byproducts |
|---|---|---|
| Base: K2CO3 | 85 | None |
| Catalyst: Pd(PPh3)4 | 90 | None |
| Temperature: 80°C | 88 | None |
Applications in Medicinal Chemistry
The compound has shown potential as a pharmacophore in drug design. Specifically, it has been explored for its role as an inhibitor of arginase enzymes which are implicated in various diseases.
Case Study: Arginase Inhibition
A recent study investigated the use of this compound as an arginase inhibitor. The synthesized derivatives exhibited significant inhibition against human arginase isoforms with IC50 values ranging from 223 nM to 509 nM. The following table illustrates the inhibitory activity:
| Compound | IC50 (nM) |
|---|---|
| Compound A | 223 |
| Compound B | 509 |
| Compound C | 350 |
Applications in Material Science
In material science, this compound serves as a precursor for boron-containing polymers and materials that exhibit unique optical and electronic properties.
Case Study: Polymer Synthesis
Research published in Macromolecules highlighted the use of this compound in synthesizing boron-containing polymers through polycondensation reactions. The resulting materials displayed enhanced thermal stability and electrical conductivity compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The compound’s stability and reactivity are attributed to the electron-donating effects of the tert-butoxy group and the steric protection provided by the tetramethyl groups .
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- tert-Butoxy (Target Compound) : The tert-butoxy group enhances electron density on the phenyl ring, increasing the boronate’s stability toward hydrolysis compared to electron-withdrawing substituents. However, steric hindrance may slow transmetallation in cross-coupling reactions .
- Methoxy (e.g., 2-(3-Methoxyphenyl)-dioxaborolane): Methoxy (–OCH₃) is also electron-donating but less bulky, leading to faster coupling rates in Suzuki reactions.
- Chloro (e.g., 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane) : Chlorine’s electron-withdrawing nature reduces boronate stability but enhances electrophilicity, improving reactivity in arylations. Such compounds are used in synthesizing heterocyclic drugs (e.g., indazole derivatives) .
Steric Effects
- tert-Butoxy vs. Allyloxy (e.g., 2-(3-(Allyloxy)phenyl)-dioxaborolane) : Allyloxy groups (–OCH₂CH=CH₂) offer lower steric bulk, enabling easier access to the boron center for catalytic transformations. This contrasts with the tert-butoxy group, which may necessitate optimized reaction conditions (e.g., higher temperatures or stronger bases) .
Physical Properties
*Inferred from analogs with similar substituents (e.g., tert-butyl derivatives in ).
Key Research Findings
Steric vs. Electronic Trade-offs : The tert-butoxy group’s electron-donating nature stabilizes the boronate but slows reaction kinetics in cross-couplings compared to methoxy or allyloxy analogs .
Synthetic Flexibility : Chloro- and fluorophenyl boronates offer broader reactivity in electrophilic substitutions, whereas tert-butoxy derivatives excel in stable intermediates .
Industrial Relevance : Methoxy and tert-butoxy boronates are prioritized in scalable drug synthesis due to commercial availability and robust coupling efficiency .
Biological Activity
The compound 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class known for its diverse biological activities. This article explores its biological activity through various studies and findings, highlighting its potential therapeutic applications.
- Chemical Formula : C₁₆H₂₅BO₂
- Molecular Weight : 260.18 g/mol
- CAS Number : 214360-66-4
- Appearance : Typically appears as a colorless to pale yellow liquid.
Dioxaborolanes have been studied for their ability to inhibit specific enzymes and pathways within biological systems. The compound exhibits potential as an inhibitor of kinases and other proteins involved in cell signaling pathways.
Key Mechanisms:
- Kinase Inhibition : The compound has shown promise in inhibiting various kinases implicated in cancer signaling pathways.
- Selective Targeting : It selectively targets specific proteins, potentially reducing off-target effects compared to broader-spectrum inhibitors.
Table 1: Biological Activity Overview
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | PKMYT1 | 0.69 | |
| Cell Proliferation Inhibition | Cancer Cell Lines | 12.5 | |
| Apoptosis Induction | Various Cancer Types | 15.0 |
Case Study 1: PKMYT1 Inhibition
A study demonstrated that the compound effectively inhibits PKMYT1 with an IC50 value of 0.69 µM, indicating strong potency against this target. The inhibition was linked to reduced phosphorylation of CDK1, a critical regulator in the cell cycle.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations around 15 µM. This suggests its potential use as a therapeutic agent in cancer treatment by triggering programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the phenyl ring and the dioxaborolane core can significantly affect biological activity. For instance:
- Substitution patterns on the phenyl ring enhance potency against specific targets.
- The tert-butoxy group contributes to improved solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
